己基 6-氨基己酸 4-甲苯磺酸酯

货号 B592915

CAS 编号:

1926-86-9

分子量: 387.535

InChI 键: RVALTWBPTNLNAV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

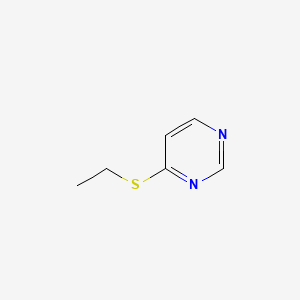

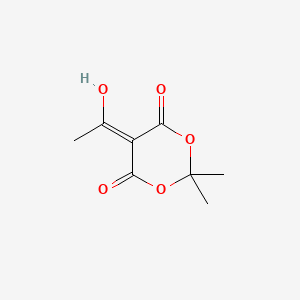

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a chemical compound with the formula C19H33NO5S . Its molecular weight is 387.53 g/mol .

Molecular Structure Analysis

The InChI code for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is 1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The molecular formula of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is C19H33NO5S and its molecular weight is 387.53 g/mol .科学研究应用

合成与表征

- 荧光团开发:已经合成了与锌喹相关的荧光团的类似物,用于荧光光谱学的特定应用,特别是用于 Zn(II) 检测。这些化合物在与 Zn(II) 相互作用后在其紫外/可见光谱中表现出显着位移,形成在分析化学中有用的荧光配合物 (Kimber 等人,2003).

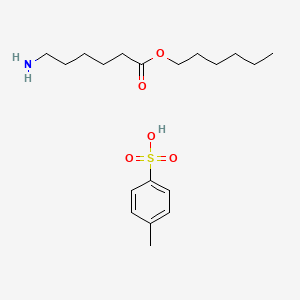

- 药物合成改进:开发了加贝沙星甲磺酸盐的新合成路线,突出了 6-氨基己酸衍生物在简化工业生产过程中的作用。该方法解决了传统合成方法的局限性,例如成本高和程序复杂 (Rui,2011).

生物医学应用

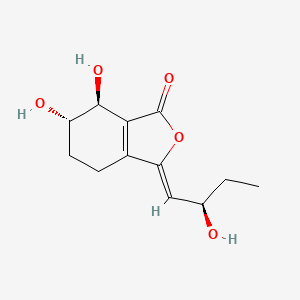

- 聚合物-药物偶联物:对含有多柔比星的 HPMA 共聚物的研究展示了氨基酸衍生物在创建用于药物释放的 pH 敏感链接中的作用。具体而言,6-氨基己酰间隔基促进了溶酶体 pH 值下多柔比星的最高释放速率,表明其在靶向癌症治疗中的潜力 (Etrych 等人,2002).

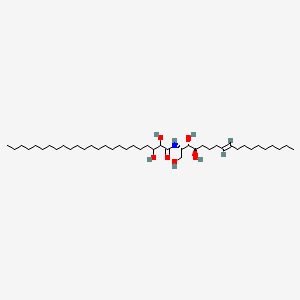

- 热敏性磷腈衍生物:氨基酸酯,包括与己基 6-氨基己酸酯相似的结构,已被纳入环磷腈化合物中,以利用其热敏性质。由于其可生物降解的性质和适用于药物输送系统的温度敏感行为,这些化合物在生物医学应用中显示出前景 (Uslu 等人,2017).

分析化学

- 用于生化测定的显色系统:利用可能包含磺酸根基团(类似于己基 6-氨基己酸酯衍生物中的磺酸根基团)的化合物的显色检测系统的开发,改进了生物体液中尿酸的直接酶促测定。这些系统提供简单性、快速性和适用于手动和自动程序,从而增强了临床诊断 (Fossati & Prencipe,2010).

作用机制

安全和危害

属性

IUPAC Name |

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVALTWBPTNLNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659846 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1926-86-9 |

Source

|

| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Senkyunolide R

172549-37-0

3/'-Hydroxygynuramide II

1401093-57-9

4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX

129518-51-0

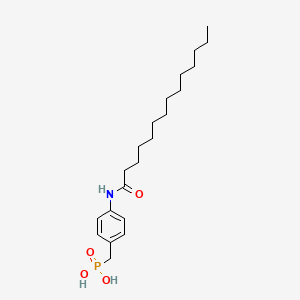

![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)

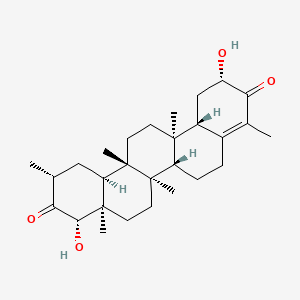

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)

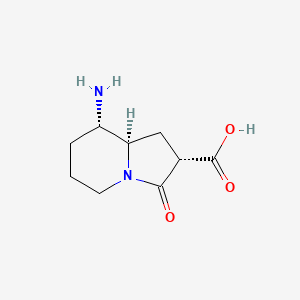

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)

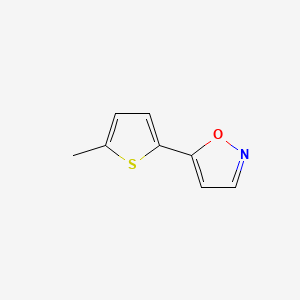

![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)